An In-depth Technical Guide to the Synthesis of 5-(2-(Dimethylamino)ethoxy)pyridin-2-amine
An In-depth Technical Guide to the Synthesis of 5-(2-(Dimethylamino)ethoxy)pyridin-2-amine
Introduction
5-(2-(Dimethylamino)ethoxy)pyridin-2-amine is a key intermediate in the synthesis of various pharmacologically active molecules. Its unique structure, featuring a substituted pyridine ring with both an amino group and a dimethylaminoethoxy side chain, makes it a valuable building block in drug discovery and development. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development. The presented synthesis is a three-stage process commencing from readily available starting materials and employing well-established chemical transformations.
This document provides in-depth procedural details, mechanistic insights, and practical considerations for each synthetic step, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Overall Synthetic Pathway
The synthesis of 5-(2-(Dimethylamino)ethoxy)pyridin-2-amine is accomplished through a three-step sequence. The first step involves the synthesis of the key intermediate, 2-amino-5-hydroxypyridine. The second step is the preparation of the second key precursor, 2-(dimethylamino)ethyl chloride hydrochloride. The final step is the coupling of these two intermediates via a Williamson ether synthesis to yield the target molecule.
Caption: Overall synthetic workflow for 5-(2-(Dimethylamino)ethoxy)pyridin-2-amine.
Step 1: Synthesis of 2-Amino-5-hydroxypyridine
The synthesis of the pivotal intermediate, 2-amino-5-hydroxypyridine, is a multi-step process that begins with the readily available 2-amino-5-bromopyridine. This pathway involves protection of the amino group, a nucleophilic aromatic substitution to introduce the oxygen functionality, and subsequent deprotection steps.[1][2]
Protection of the Amino Group: Paal-Knorr Pyrrole Synthesis
To prevent unwanted side reactions involving the amino group in subsequent steps, it is first protected. A common and efficient method is the Paal-Knorr synthesis, which converts the primary amine into a less reactive pyrrole derivative.[3][4][5][6][7]
Mechanism: The reaction between the primary amine of 2-amino-5-bromopyridine and the 1,4-dicarbonyl compound, 2,5-hexanedione, proceeds via a well-established mechanism. Initially, the amine attacks one of the carbonyl groups to form a hemiaminal, which then dehydrates to an enamine. A subsequent intramolecular cyclization occurs as the nitrogen attacks the second carbonyl group, followed by another dehydration step to yield the stable, aromatic pyrrole ring. This reaction is typically acid-catalyzed.
Caption: Mechanism of the Paal-Knorr pyrrole synthesis.
Introduction of the Hydroxyl Group and Deprotection
With the amino group protected, the bromine atom on the pyridine ring can be displaced to introduce the desired hydroxyl functionality. A common strategy involves methoxylation followed by demethylation.
Reaction Sequence:
-
Methoxylation: The protected 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine undergoes a nucleophilic aromatic substitution with sodium methoxide to yield 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.
-
Deprotection of the Pyrrole Ring: The pyrrole protecting group is removed under acidic conditions, often using hydroxylamine hydrochloride, to regenerate the primary amino group, yielding 2-amino-5-methoxypyridine.[1][2]
-
Demethylation: The methoxy group is then cleaved to the desired hydroxyl group using a strong acid such as hydrobromic acid or sulfuric acid to afford the final intermediate, 2-amino-5-hydroxypyridine.[1][2]
Experimental Protocol: Synthesis of 2-Amino-5-hydroxypyridine
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 2-Amino-5-bromopyridine | 173.01 g/mol | 17.3 g | 0.1 mol |
| 2,5-Hexanedione | 114.14 g/mol | 12.5 g | 0.11 mol |
| p-Toluenesulfonic acid | 172.20 g/mol | 1.72 g | 0.01 mol |
| Toluene | - | 150 mL | - |
| Sodium methoxide | 54.02 g/mol | 8.1 g | 0.15 mol |
| Methanol | - | 100 mL | - |
| Hydroxylamine hydrochloride | 69.49 g/mol | 13.9 g | 0.2 mol |
| 48% Hydrobromic acid | - | 100 mL | - |
Procedure:
-
Protection: To a round-bottom flask equipped with a Dean-Stark apparatus, add 2-amino-5-bromopyridine, 2,5-hexanedione, p-toluenesulfonic acid, and toluene. Reflux the mixture for 4-6 hours, collecting the water that is formed. After completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.
-
Methoxylation: Dissolve the crude product from the previous step in methanol and add sodium methoxide. Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC. After completion, cool the reaction, neutralize with a weak acid, and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to give crude 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.
-
Deprotection and Demethylation: To the crude methoxy derivative, add 48% hydrobromic acid and heat the mixture to reflux for 12-24 hours. This single step achieves both the deprotection of the pyrrole and the demethylation of the methoxy group. After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) to precipitate the product. Filter the solid, wash with cold water, and dry to obtain 2-amino-5-hydroxypyridine.
Step 2: Synthesis of 2-(Dimethylamino)ethyl chloride hydrochloride
This reagent is prepared from the corresponding alcohol, 2-(dimethylamino)ethanol, by reaction with thionyl chloride. The product is typically isolated as its more stable hydrochloride salt.
Mechanism of Chlorination
The reaction of an alcohol with thionyl chloride is a classic method for the preparation of alkyl chlorides. The hydroxyl group is converted into a good leaving group (a chlorosulfite), which is then displaced by a chloride ion in an SN2 reaction. The dimethylamino group is protonated by the HCl generated in situ to form the hydrochloride salt.
Caption: Mechanism for the synthesis of 2-(dimethylamino)ethyl chloride hydrochloride.
Experimental Protocol: Synthesis of 2-(Dimethylamino)ethyl chloride hydrochloride
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 2-(Dimethylamino)ethanol | 89.14 g/mol | 44.6 g | 0.5 mol |
| Thionyl chloride | 118.97 g/mol | 71.4 g (42.5 mL) | 0.6 mol |
| Dichloromethane (anhydrous) | - | 200 mL | - |
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, place thionyl chloride in anhydrous dichloromethane.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add a solution of 2-(dimethylamino)ethanol in anhydrous dichloromethane via the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Cool the reaction mixture and slowly add it to a beaker of ice-cold diethyl ether to precipitate the product.
-
Filter the white solid, wash with cold diethyl ether, and dry under vacuum to obtain 2-(dimethylamino)ethyl chloride hydrochloride.
Step 3: Synthesis of 5-(2-(Dimethylamino)ethoxy)pyridin-2-amine via Williamson Ether Synthesis
The final step in the synthesis is the coupling of 2-amino-5-hydroxypyridine with 2-(dimethylamino)ethyl chloride hydrochloride through a Williamson ether synthesis. This reaction involves the formation of an ether linkage by the reaction of an alkoxide with an alkyl halide.[8][9][10][11][12][13]
Mechanism of Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction. In the first step, a strong base is used to deprotonate the hydroxyl group of 2-amino-5-hydroxypyridine to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile and attacks the electrophilic carbon of 2-(dimethylamino)ethyl chloride, displacing the chloride leaving group in a concerted fashion.
Caption: Mechanism of the Williamson ether synthesis.
Experimental Protocol: Synthesis of 5-(2-(Dimethylamino)ethoxy)pyridin-2-amine
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 2-Amino-5-hydroxypyridine | 110.11 g/mol | 11.0 g | 0.1 mol |
| Sodium hydride (60% dispersion in mineral oil) | 40.00 g/mol | 4.4 g | 0.11 mol |
| 2-(Dimethylamino)ethyl chloride hydrochloride | 144.04 g/mol | 15.8 g | 0.11 mol |
| Anhydrous Dimethylformamide (DMF) | - | 150 mL | - |
Procedure:
-
To a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-amino-5-hydroxypyridine in anhydrous DMF to the sodium hydride suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Add a solution of 2-(dimethylamino)ethyl chloride hydrochloride in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench the excess sodium hydride by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford pure 5-(2-(dimethylamino)ethoxy)pyridin-2-amine.
Conclusion
This technical guide has detailed a robust and well-documented synthetic pathway for the preparation of 5-(2-(dimethylamino)ethoxy)pyridin-2-amine. By providing a thorough explanation of the underlying chemical principles, detailed experimental protocols, and mechanistic insights, this document serves as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry. The described methods utilize readily available starting materials and established reactions, ensuring the practicality and scalability of the synthesis. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis.
References
- Paal, C. Ber. Dtsch. Chem. Ges. 1884, 17, 2756–2767.
- Knorr, L. Ber. Dtsch. Chem. Ges. 1884, 17, 1635–1642.
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- Padwa, A. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 4, pp 1069–1109.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin, 2006; pp 448-449.
- Williamson, A. W. J. Chem. Soc. 1852, 4, 229–239.
- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 1276.
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992; pp 357–358.
- Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier: Amsterdam, 2005; pp 484-485.
- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013; pp 498-499.
- Organic Syntheses, Coll. Vol. 1, p.201 (1941); Vol. 4, p.25 (1925).
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